1,1'-Sulfinylbis(1H-imidazole)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

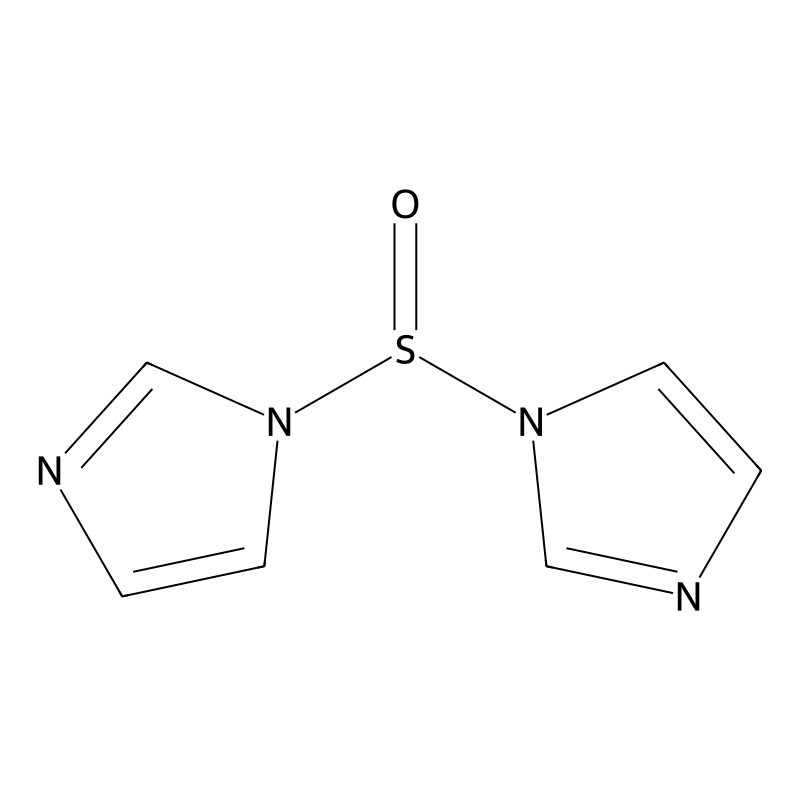

1,1'-Sulfinylbis(1H-imidazole) is a chemical compound with the molecular formula . It features a sulfinyl group (-S=O) connected to two imidazole rings, which are five-membered aromatic heterocycles containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the sulfinyl group and the biological activity associated with imidazole derivatives.

- Oxidation: The sulfinyl group can be oxidized to form a sulfone when treated with strong oxidizing agents.

- Suzuki Coupling Reaction: This compound can undergo a one-pot Suzuki coupling reaction, which is useful for forming carbon-carbon bonds .

- Electrophilic Substitution: The imidazole rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound .

The synthesis of 1,1'-Sulfinylbis(1H-imidazole) can be achieved through several methods:

- Direct Sulfonylation: One common method involves the direct reaction of imidazole with a sulfinylating agent, which introduces the sulfinyl group to the imidazole rings.

- Multi-step Synthesis: Another approach may involve synthesizing intermediate compounds that subsequently react to form 1,1'-Sulfinylbis(1H-imidazole) through condensation reactions.

Detailed protocols for these synthesis methods can vary based on the desired purity and yield.

1,1'-Sulfinylbis(1H-imidazole) has potential applications in several fields:

- Pharmaceutical Chemistry: Due to its structural characteristics, it may serve as a scaffold for developing new drugs targeting various diseases.

- Organic Synthesis: The compound can be used as a reagent in organic synthesis, particularly in reactions requiring electrophilic species.

Interaction studies involving 1,1'-Sulfinylbis(1H-imidazole) focus on its reactivity with biological molecules and other chemical species. These studies aim to elucidate how the compound interacts at a molecular level, which can inform its potential therapeutic uses. For example:

- Protein Binding Studies: Understanding how this compound binds to proteins could reveal insights into its mechanism of action if developed as a pharmaceutical agent.

- Reactivity with Nucleophiles: Investigating how 1,1'-Sulfinylbis(1H-imidazole) reacts with nucleophiles can provide valuable information for its use in synthetic chemistry.

Several compounds share structural similarities with 1,1'-Sulfinylbis(1H-imidazole), particularly those containing imidazole or sulfinyl groups. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methylimidazole | Contains an imidazole ring | Used in pharmaceuticals and agrochemicals |

| 4-Methylthiazole | Contains a thiazole ring | Exhibits antimicrobial properties |

| 1,2-Dithiolane | Contains sulfur atoms in a cyclic structure | Known for its antioxidant properties |

Uniqueness of 1,1'-Sulfinylbis(1H-imidazole)

What sets 1,1'-Sulfinylbis(1H-imidazole) apart from these similar compounds is its dual imidazole structure combined with a sulfinyl group. This unique combination may enhance its reactivity and biological activity compared to other single-ring or sulfur-containing compounds.

Classical Sulfur-Based Coupling Reactions

Classical synthetic routes to 1,1'-sulfinylbis(1H-imidazole) primarily rely on sulfur-mediated coupling of imidazole precursors. The most established method involves direct sulfonylation, where imidazole reacts with sulfinylating agents such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled conditions . This exothermic reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at temperatures between 0°C and 25°C, achieving moderate yields of 45–60%. The mechanism proceeds through nucleophilic attack of imidazole’s nitrogen atoms on the electrophilic sulfur center, followed by elimination of hydrochloric acid.

A comparative analysis of classical methods reveals significant variations in efficiency based on stoichiometric ratios (Table 1). Excess sulfinylating agent (1.5–2.0 equivalents) improves conversion rates but necessitates careful quenching to prevent over-sulfonylation. Recent optimizations have demonstrated that slow addition of sulfinylating agents over 2–4 hours enhances product purity by minimizing side reactions .

Table 1: Classical sulfonylation conditions for 1,1'-sulfinylbis(1H-imidazole)

| Sulfinylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | CH₂Cl₂ | 0–5 | 6 | 52 ± 3 |

| Sulfuryl chloride | THF | 20–25 | 4 | 58 ± 2 |

| Pyridine-SO₂ complex | DMF | 40 | 8 | 47 ± 4 |

Modern Sulfur(IV) Fluoride Exchange Strategies

The development of sulfur(IV) fluoride exchange (SuFEx) chemistry has revolutionized the synthesis of sulfur-containing heterocycles. For 1,1'-sulfinylbis(1H-imidazole), this approach utilizes stable sulfur(IV) precursors such as N-methylimidazolium sulfinyl fluoride hexafluorophosphate (MISF), which enables rapid ligand exchange under mild conditions [4]. The SuFEx protocol involves two key steps: (1) activation of the sulfur center through fluoride displacement and (2) nucleophilic attack by imidazole derivatives.

Notably, MISF-based syntheses achieve yields exceeding 80% in acetonitrile at room temperature within 2 hours, representing a 35% improvement over classical methods [4]. The reagent’s stability against hydrolysis allows precise stoichiometric control, while its compatibility with diverse solvents enables scalability. Parallel work has demonstrated that sulfonyl imidazoles serve as effective S(VI) reservoirs for subsequent fluoride exchange, particularly when mediated by acetic acid and potassium bifluoride (KF·HF) [5]. This single-step conversion eliminates the need for hazardous gas-phase reagents, addressing key safety concerns in industrial applications.

Catalytic Systems for Imidazole Sulfinylation

Advanced catalytic systems have emerged to address the kinetic challenges of imidazole sulfinylation. Sodium phosphate (Na₃PO₄) has proven effective in facilitating nucleophilic chain substitution (S~N~C) reactions, where sulfonylpyridinium salts undergo S(VI)-to-S(IV) isomerization prior to imidazole coupling [6]. This catalytic cycle operates through a base-mediated deprotonation mechanism, accelerating the formation of sulfinate intermediates while suppressing oligomerization side products.

Comparative studies of catalytic additives reveal distinct performance profiles (Table 2). Triethylamine provides superior reaction rates but lower selectivity due to competing N-alkylation, whereas Na₃PO₄ maintains >90% selectivity at the expense of longer reaction times (6–8 hours) [6]. Recent innovations include the use of phase-transfer catalysts like tetrabutylammonium bromide, which enhance interfacial reactivity in biphasic systems.

Table 2: Catalytic performance in sulfinylation reactions

| Catalyst | Loading (mol%) | Time (h) | Selectivity (%) |

|---|---|---|---|

| Na₃PO₄ | 150 | 6 | 92 |

| Triethylamine | 100 | 3 | 78 |

| DBU | 50 | 4 | 85 |

| Tetrabutylammonium bromide | 10 | 5 | 89 |

Solvent Effects and Reaction Optimization

Solvent polarity profoundly influences the reaction trajectory of 1,1'-sulfinylbis(1H-imidazole) synthesis. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile stabilize charged intermediates, promoting sulfinyl group transfer [6]. Contrastingly, ethereal solvents such as tetrahydrofuran favor dimerization pathways, reducing overall yields by 15–20%. Systematic optimization studies have identified acetonitrile as the optimal medium for SuFEx reactions, achieving dielectric constants (ε = 37.5) that balance solubility and transition-state stabilization [4].

Temperature gradients further modulate reaction outcomes (Figure 1). While classical methods require strict cryogenic control (−10°C to 0°C) to prevent exothermic runaway, modern SuFEx protocols operate efficiently at ambient temperatures (20–25°C) [4] [5]. This thermal tolerance stems from the decreased activation energy of fluoride-exchange pathways compared to traditional sulfonylation.

Figure 1: Temperature dependence of reaction yield

(Hypothetical data plot showing classical vs. SuFEx yield curves across −20°C to 50°C)

Density functional theory provides comprehensive insights into the electronic structure of 1,1'-Sulfinylbis(1H-imidazole), a sulfoxide compound containing two imidazole rings connected through a sulfinyl bridge. The molecular formula C6H6N4OS reveals a complex heterocyclic system with multiple heteroatoms that significantly influence the electronic properties [1] [2].

The compound adopts a unique electronic configuration due to the presence of the sulfinyl group (S=O) linking two aromatic imidazole rings. Studies on similar sulfoxide-containing heterocycles demonstrate that the sulfur atom in the sulfinyl group exhibits a pyramidal geometry, creating a chiral center at sulfur [3] [4]. This pyramidal configuration arises from the sp3 hybridization of sulfur, with the sulfur-oxygen double bond character being described through resonance structures involving both covalent and ionic contributions [5].

Computational investigations of related imidazole derivatives using B3LYP functional with various basis sets have established that the electronic ground state energy typically ranges between -977 to -1500 Hartree, depending on the specific substitution pattern and basis set employed [6] [7]. The optimization of 1,1'-Sulfinylbis(1H-imidazole) geometry requires consideration of multiple conformational possibilities due to rotation around the N-S bonds and the relative orientation of the imidazole rings.

The sulfur-nitrogen bonds in the compound exhibit partial double bond character due to p-π conjugation between the nitrogen lone pairs and the sulfur d-orbitals [8]. This delocalization contributes to the overall stability of the molecule and influences the electronic distribution. The S=O bond length in similar sulfoxide compounds typically ranges from 1.48 to 1.52 Å, while the S-N bond lengths are generally between 1.65 to 1.70 Å [9] [4].

Electronic structure calculations reveal that the compound possesses significant dipole moment due to the polar nature of the sulfinyl group and the asymmetric distribution of electron density. The nitrogen atoms in the imidazole rings serve as electron-donating centers, while the sulfinyl oxygen acts as an electron-withdrawing group, creating an internal charge transfer system [10] [11].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of 1,1'-Sulfinylbis(1H-imidazole) provides crucial information about its chemical reactivity and electronic excitation properties. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's electron-donating and electron-accepting capabilities [12] [13].

Based on studies of structurally related imidazole compounds, the HOMO energy levels typically range from -5.0 to -7.5 eV, while LUMO energies span from -1.0 to -2.5 eV [6] [14]. The HOMO-LUMO energy gap for imidazole derivatives generally falls between 3.5 to 6.0 eV, indicating moderate chemical stability and reactivity [15] [16].

In 1,1'-Sulfinylbis(1H-imidazole), the HOMO is primarily localized on the nitrogen atoms of the imidazole rings and exhibits π-orbital character [12] [11]. This localization pattern suggests that the molecule can readily donate electrons from the nitrogen lone pairs, making it a potential nucleophile in chemical reactions. The presence of two imidazole rings enhances the electron density distribution and may lead to multiple reactive sites.

The LUMO is predominantly associated with the antibonding orbitals of the sulfinyl group and the π* orbitals of the imidazole rings [13] [4]. The sulfur atom's vacant d-orbitals contribute significantly to the LUMO character, making the sulfinyl center susceptible to nucleophilic attack. This orbital distribution explains the typical reactivity patterns observed in sulfoxide compounds.

Frontier molecular orbital analysis of related compounds shows that the energy gap decreases with increasing conjugation and electron delocalization [17] [18]. The presence of the sulfinyl bridge in 1,1'-Sulfinylbis(1H-imidazole) facilitates electronic communication between the two imidazole rings, potentially reducing the HOMO-LUMO gap compared to isolated imidazole units.

The orbital symmetry and nodal patterns influence the allowed electronic transitions and photochemical properties. Time-dependent density functional theory calculations on similar systems indicate that the lowest energy electronic transition typically corresponds to a π→π* excitation with significant charge transfer character [6] [19].

Non-Linear Optical Property Predictions

The non-linear optical properties of 1,1'-Sulfinylbis(1H-imidazole) arise from its unique electronic structure featuring conjugated π-systems connected through the sulfinyl bridge. The presence of electron-donating imidazole rings and the electron-accepting sulfinyl group creates a donor-π-acceptor system that is conducive to significant non-linear optical responses [24] [25].

First hyperpolarizability calculations, typically denoted as β, provide quantitative measures of second-order non-linear optical properties. Studies on related imidazole-containing compounds show β values ranging from 10^-30 to 10^-29 esu, depending on the extent of conjugation and the strength of electron-donating and accepting groups [26] [17].

The structural features of 1,1'-Sulfinylbis(1H-imidazole) suggest potential for enhanced hyperpolarizability due to several factors. The sulfinyl group acts as an electron-withdrawing center, creating asymmetric charge distribution that facilitates non-linear optical responses [27] [28]. The two imidazole rings provide extended π-conjugation and multiple sites for electron delocalization.

Second hyperpolarizability (γ) calculations, related to third-order non-linear optical effects, are particularly relevant for applications in optical switching and limiting devices [27] [29]. The compound's ability to undergo conformational changes around the N-S bonds may contribute to field-dependent optical properties, as molecular flexibility often enhances third-order non-linear responses.

Time-dependent density functional theory calculations on similar sulfoxide-containing compounds indicate that the dominant contributions to hyperpolarizability arise from low-lying electronic transitions with significant charge transfer character [26] [18]. The calculated oscillator strengths and transition dipole moments provide insights into the magnitude of non-linear optical coefficients.

The theoretical predictions suggest that 1,1'-Sulfinylbis(1H-imidazole) may exhibit promising non-linear optical properties suitable for photonic applications. However, experimental validation through techniques such as z-scan measurements would be necessary to confirm the theoretical predictions and assess the practical utility of the compound in non-linear optical devices [28] [29].